

Peptide P60: Application Notes and Protocols for Modulating Immune Responses

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Compound of Interest

Compound Name: Peptide P60

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Introduction

Peptide P60 is a synthetic 15-mer peptide identified through phage display technology as a potent modulator of the immune system.^[1] Its primary mechanism of action is the inhibition of the transcription factor Forkhead box P3 (FOXP3), a master regulator essential for the development and immunosuppressive function of regulatory T cells (Tregs).^{[1][2]} By binding to FOXP3, **Peptide P60** prevents its nuclear translocation, thereby attenuating Treg-mediated suppression of effector T cell responses.^{[1][3]} This activity makes **Peptide P60** a valuable research tool for studying immune regulation and a potential candidate for enhancing anti-tumor and anti-viral immunity.^[1]

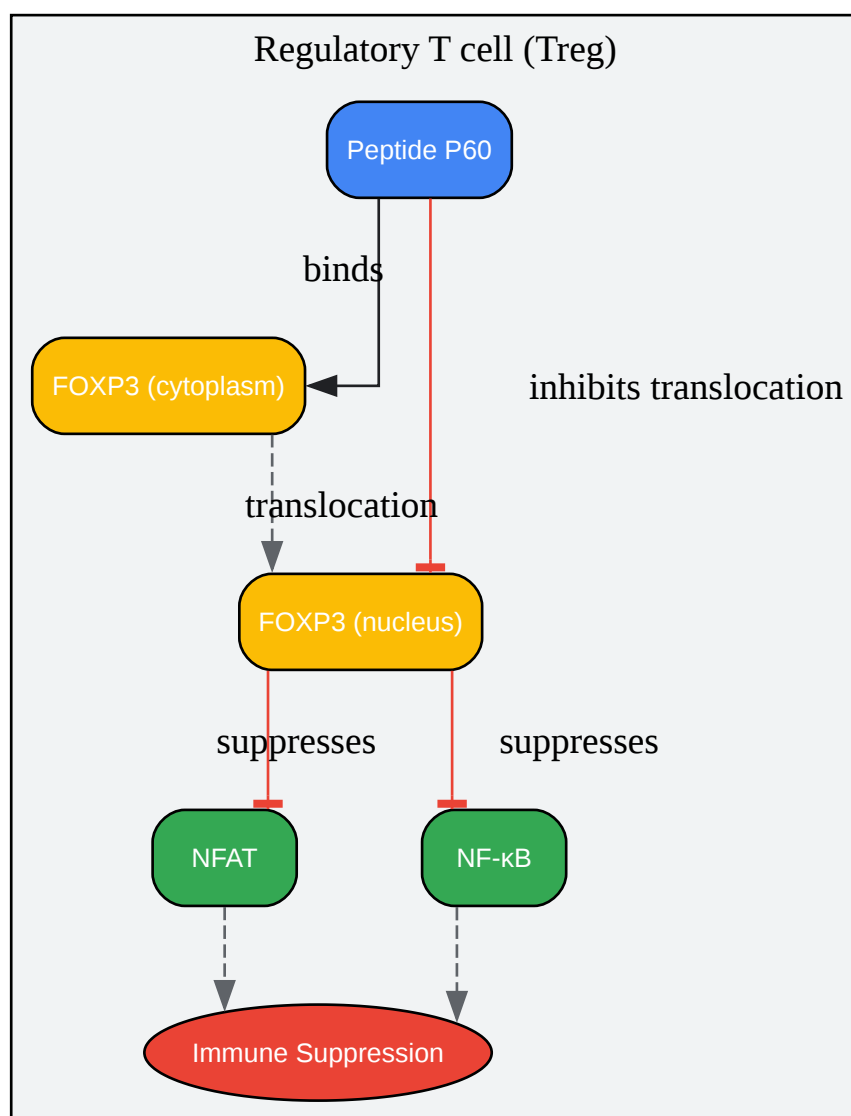
These application notes provide an overview of **Peptide P60**'s biological activities, detailed protocols for its use in common research applications, and a summary of key quantitative data from published studies.

Mechanism of Action

Peptide P60 exerts its immunomodulatory effects by directly interfering with the function of FOXP3. This leads to a cascade of downstream effects that ultimately enhance immune responses.

- FOXP3 Inhibition: P60 binds to the intermediate region of FOXP3, impairing its dimerization and interaction with other transcription factors like AML1.[2][4]
- Inhibition of Nuclear Translocation: This binding prevents the nuclear translocation of FOXP3, a critical step for its function as a transcriptional repressor.[1][3][4]
- Restoration of Effector T Cell Function: By inhibiting FOXP3, P60 relieves the suppression of key transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1][3][5] This leads to enhanced proliferation and cytokine production by effector T cells.[1]

Below is a diagram illustrating the signaling pathway affected by **Peptide P60**.



[Click to download full resolution via product page](#)**Caption: Peptide P60 Signaling Pathway.**

Data Presentation

The following tables summarize quantitative data from key studies on **Peptide P60**, providing a comparative overview of its efficacy in various experimental settings.

Table 1: In Vitro Efficacy of **Peptide P60**

Experimental Model	Cell Types	P60 Concentration	Outcome	Reference
Treg Suppression Assay	Murine CD4+CD25+ Tregs and CD4+CD25- T cells	50 µM	Restored proliferative capacity of effector T-cells	[2]
CIK Cell Cytotoxicity	Human CIK cells co-cultured with renal (A-498, Caki-2) or pancreatic (DAN-G, Capan-2) cancer cells	100 µM	Significant decrease in the viability of cancer cell lines	[6]
NF-κB/NFAT Reporter Assay	293T and Jurkat cells transfected with FOXP3 and luciferase reporters	100 µM	Restored NF-κB and NFAT activity in the presence of FOXP3	[5]
Inhibition of Treg Activity	Human Karpas 299 cell line (Treg profile) with PBMCs	50 µM	Restored IFN-γ production inhibited by Karpas 299 cells	[2]

Table 2: In Vivo Efficacy of **Peptide P60**

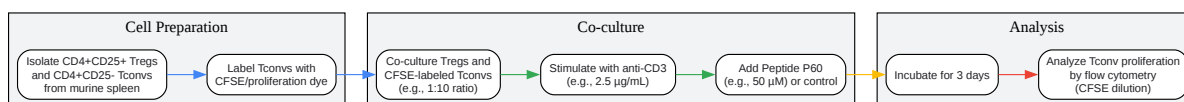
Animal Model	Treatment	Dosing Regimen	Outcome	Reference
CT26 Tumor Model (BALB/c mice)	P60 in combination with AH1 peptide vaccine	50 nmol/mouse/day i.p. for 10 days	Induced protection against tumor implantation	[1][7]
4T1 Breast Cancer Model (BALB/c mice)	Intratumoral administration of an adenoviral vector expressing P60 (Ad.P60)	Not specified	Delayed tumor growth and inhibited lung metastases	[4]
MC38 and LLCOVA Tumor Models	P60 encapsulated in CD25-targeted immunoliposomes (IL-P60)	Not specified	Monotherapy induced total tumor regression in 40% of mice (MC38 model)	[4][8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Peptide P60**.

Protocol 1: In Vitro Treg Suppression Assay

This protocol is designed to assess the ability of **Peptide P60** to inhibit the suppressive function of regulatory T cells on effector T cell proliferation.



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Caption: Workflow for Treg Suppression Assay.

Materials:

- **Peptide P60** (e.g., 50 μ M final concentration)[2]
- Control peptide
- Murine spleen cells from BALB/c mice[2]
- Murine Regulatory T Cell Isolation Kit
- CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
- Anti-mouse CD3 antibody (e.g., 2.5 μ g/mL)[2]
- Complete RPMI-1640 medium
- 96-well round-bottom plates

Procedure:

- Cell Isolation:
 - Isolate CD4+CD25+ regulatory T cells (Tregs) and CD4+CD25- conventional T cells (Tconvs) from murine spleen cells using a regulatory T cell isolation kit according to the manufacturer's instructions.[2] The purity of the isolated populations should be >95%.[2]
- Tconv Labeling:
 - Label the Tconv population with CFSE or another proliferation dye according to the manufacturer's protocol. This will allow for the tracking of cell division by flow cytometry.
- Co-culture Setup:
 - In a 96-well round-bottom plate, co-culture CFSE-labeled Tconvs (1×10^5 cells/well) with Tregs (1×10^4 cells/well).[2]

- Include control wells with Tconvs alone to measure maximal proliferation.
- Treatment and Stimulation:
 - Add **Peptide P60** (final concentration of 50 μ M) or a control peptide to the appropriate wells.[\[2\]](#)
 - Stimulate the cells with anti-mouse CD3 antibody (2.5 μ g/mL).[\[2\]](#)
- Incubation:
 - Incubate the plate for 3 days at 37°C in a humidified 5% CO₂ incubator.[\[2\]](#)
- Analysis:
 - Harvest the cells and analyze the proliferation of the Tconv population by measuring the dilution of the CFSE signal using a flow cytometer. A decrease in CFSE intensity indicates cell division.

Protocol 2: Cytokine-Induced Killer (CIK) Cell Cytotoxicity Assay

This protocol assesses the ability of **Peptide P60** to enhance the cytotoxic activity of CIK cells against cancer cells.

Materials:

- **Peptide P60** (e.g., 100 μ M final concentration)
- Control peptide
- Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
- Cytokines for CIK cell generation (e.g., IFN- γ , IL-2, anti-CD3 antibody)
- Target cancer cell lines (e.g., A-498, Caki-2, DAN-G, Capan-2)
- Complete RPMI-1640 medium

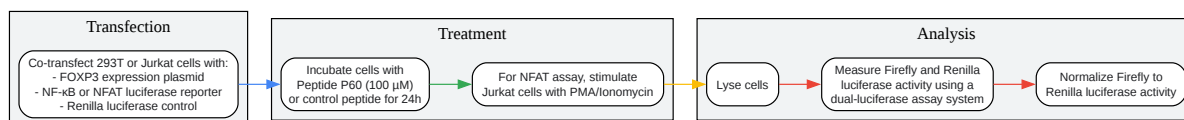
- 96-well flat-bottom plates
- Cell viability assay kit (e.g., WST-8 based)

Procedure:

- CIK Cell Generation:
 - Isolate PBMCs from healthy donor blood.
 - Generate CIK cells by culturing PBMCs with a standard cocktail of cytokines, typically including IFN- γ on day 0, followed by IL-2 and anti-CD3 antibody on day 1, and continued culture in IL-2 supplemented medium.
- Co-culture and Treatment:
 - After approximately 8 days of culture, seed the target cancer cells in a 96-well plate.
 - Add the generated CIK cells at a desired effector-to-target (E:T) ratio (e.g., 20:1).
 - Add **Peptide P60** (100 μ M) or a control peptide to the co-culture wells.
 - Include control wells with cancer cells alone and CIK cells alone.
- Incubation:
 - Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
- Analysis:
 - Measure the viability of the cancer cells using a cell viability assay kit according to the manufacturer's instructions. The reduction in viability in the presence of P60-treated CIK cells compared to controls indicates enhanced cytotoxicity.

Protocol 3: NF- κ B and NFAT Luciferase Reporter Assay

This protocol is used to quantify the effect of **Peptide P60** on the transcriptional activity of NF- κ B and NFAT in the presence of FOXP3.



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Caption: Workflow for NF-κB/NFAT Luciferase Assay.

Materials:

- **Peptide P60** (e.g., 100 μM final concentration)[5]
- Control peptide
- 293T or Jurkat cells[5]
- FOXP3 expression plasmid
- NF-κB or NFAT luciferase reporter plasmid
- Renilla luciferase control plasmid (for normalization)
- Transfection reagent
- PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for Jurkat cell stimulation)
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Transfection:

- Co-transfect 293T (for NF- κ B) or Jurkat (for NFAT) cells with the FOXP3 expression plasmid, the respective luciferase reporter plasmid (NF- κ B or NFAT), and a Renilla luciferase control plasmid using a suitable transfection reagent.[5]
- Treatment:
 - After transfection, incubate the cells for 24 hours in the presence of **Peptide P60** (100 μ M) or a control peptide.[5]
- Stimulation (for NFAT assay):
 - For the NFAT assay in Jurkat cells, stimulate the cells with PMA (e.g., 50 ng/ml) and ionomycin (e.g., 2 μ M) for 6 hours before harvesting.[5]
- Cell Lysis and Luciferase Assay:
 - Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. An increase in the normalized luciferase activity in the P60-treated group compared to the control indicates a restoration of NF- κ B or NFAT transcriptional activity.

Conclusion

Peptide P60 is a powerful tool for modulating immune responses by targeting the master regulator of Tregs, FOXP3. The protocols and data presented here provide a foundation for researchers to incorporate **Peptide P60** into their studies to investigate immune regulation, enhance anti-tumor immunity, and explore novel therapeutic strategies. As with any experimental reagent, optimization of concentrations and conditions for specific cell types and experimental systems is recommended.

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